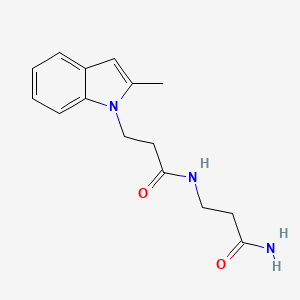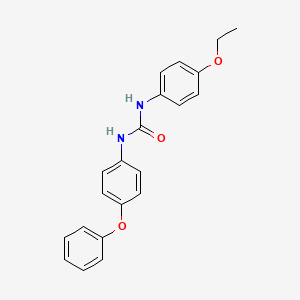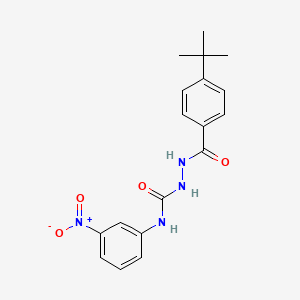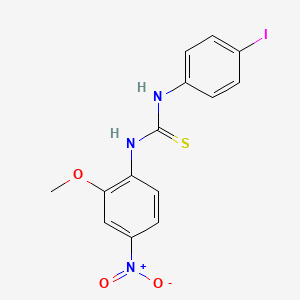
N-(3-amino-3-oxopropyl)-3-(2-methyl-1H-indol-1-yl)propanamide
Descripción general
Descripción
N-(3-amino-3-oxopropyl)-3-(2-methyl-1H-indol-1-yl)propanamide, also known as AOAA, is a chemical compound that has been widely studied in scientific research. It is a potent inhibitor of the enzyme aminotransferase, which plays a crucial role in the metabolism of amino acids. AOAA has been used in various studies to investigate the biochemical and physiological effects of inhibiting this enzyme, as well as its potential as a therapeutic agent for certain diseases.
Mecanismo De Acción
N-(3-amino-3-oxopropyl)-3-(2-methyl-1H-indol-1-yl)propanamide works by inhibiting the enzyme aminotransferase, which is involved in the metabolism of amino acids. This inhibition leads to a decrease in the production of glutamate, which is a neurotransmitter that plays a role in various physiological processes. The exact mechanism by which N-(3-amino-3-oxopropyl)-3-(2-methyl-1H-indol-1-yl)propanamide exerts its effects is not fully understood, but it is thought to involve the disruption of the normal functioning of aminotransferase.
Biochemical and Physiological Effects:
The inhibition of aminotransferase by N-(3-amino-3-oxopropyl)-3-(2-methyl-1H-indol-1-yl)propanamide has been shown to have various biochemical and physiological effects. One of the most notable effects is the decrease in the production of glutamate, which can lead to changes in neurotransmitter signaling and affect various physiological processes. Additionally, N-(3-amino-3-oxopropyl)-3-(2-methyl-1H-indol-1-yl)propanamide has been shown to have anti-inflammatory properties, which may be beneficial for the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-amino-3-oxopropyl)-3-(2-methyl-1H-indol-1-yl)propanamide in lab experiments is its potent inhibition of aminotransferase, which allows for the investigation of the effects of inhibiting this enzyme. Additionally, N-(3-amino-3-oxopropyl)-3-(2-methyl-1H-indol-1-yl)propanamide is relatively easy to synthesize and purify, which makes it accessible for use in various studies. However, one of the limitations of using N-(3-amino-3-oxopropyl)-3-(2-methyl-1H-indol-1-yl)propanamide is its potential toxicity, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving N-(3-amino-3-oxopropyl)-3-(2-methyl-1H-indol-1-yl)propanamide. One area of interest is its potential as a therapeutic agent for various diseases, particularly those involving inflammation or abnormal amino acid metabolism. Additionally, further research is needed to fully understand the mechanism by which N-(3-amino-3-oxopropyl)-3-(2-methyl-1H-indol-1-yl)propanamide exerts its effects and to investigate its potential as a tool for studying aminotransferase function. Finally, there is potential for the development of new compounds based on N-(3-amino-3-oxopropyl)-3-(2-methyl-1H-indol-1-yl)propanamide that may have improved efficacy or reduced toxicity.
Aplicaciones Científicas De Investigación
N-(3-amino-3-oxopropyl)-3-(2-methyl-1H-indol-1-yl)propanamide has been extensively studied in scientific research for its potential as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for conditions such as asthma and chronic obstructive pulmonary disease (COPD). Additionally, N-(3-amino-3-oxopropyl)-3-(2-methyl-1H-indol-1-yl)propanamide has been studied for its potential as a treatment for certain types of cancer, such as hepatocellular carcinoma.
Propiedades
IUPAC Name |
3-[3-(2-methylindol-1-yl)propanoylamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-11-10-12-4-2-3-5-13(12)18(11)9-7-15(20)17-8-6-14(16)19/h2-5,10H,6-9H2,1H3,(H2,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJIFBCFAKOSRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCC(=O)NCCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-amino-3-oxopropyl)-3-(2-methyl-1H-indol-1-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-sec-butylphenoxy)-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]acetamide](/img/structure/B4115557.png)
![methyl 3-({[(5-{1-[(2-bromobenzoyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4115565.png)
![N-(4-bromo-2-chlorophenyl)-2-[2-(4-methyl-2-nitrophenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4115569.png)
![4-({3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)-2,6-dimethylmorpholine](/img/structure/B4115577.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dichlorophenyl)urea](/img/structure/B4115600.png)
![methyl 2-({[(1-benzyl-4-piperidinyl)amino]carbonothioyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4115603.png)
![2-[4-(cyclopentyloxy)benzoyl]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4115611.png)

![4-[1-(1,3-benzodioxol-5-yl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarbaldehyde](/img/structure/B4115616.png)


![3-(4-methoxyphenyl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4115649.png)
![N-(1-benzyl-4-piperidinyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4115654.png)